[3-(Methylsulfanyl)phenyl]urea
Overview
Description
[3-(Methylsulfanyl)phenyl]urea: is an organic compound with the molecular formula C8H10N2OS It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group at the third position and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylsulfanyl)phenyl]urea typically involves the reaction of 3-(methylsulfanyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methylsulfanyl)phenyl]urea can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: [3-(Methylsulfanyl)phenyl]urea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with urea derivatives.
Medicine:
Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of polymers or as a building block for more complex organic materials.
Mechanism of Action
The mechanism of action of [3-(Methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- [3-(Methylsulfanyl)phenyl]carbamate
- [3-(Methylsulfanyl)phenyl]thiourea
- [3-(Methylsulfanyl)phenyl]guanidine
Comparison:
- [3-(Methylsulfanyl)phenyl]carbamate: Similar in structure but with a carbamate group instead of a urea moiety. It may have different reactivity and biological activity.
- [3-(Methylsulfanyl)phenyl]thiourea: Contains a thiourea group, which can form stronger hydrogen bonds compared to urea, potentially leading to different enzyme inhibition profiles.
- [3-(Methylsulfanyl)phenyl]guanidine: Features a guanidine group, which is more basic than urea and can interact differently with biological targets.
The uniqueness of [3-(Methylsulfanyl)phenyl]urea lies in its specific combination of the methylsulfanyl group and the urea moiety, which imparts distinct chemical and biological properties.
Biological Activity
[3-(Methylsulfanyl)phenyl]urea is a compound of significant interest in biological research due to its potential applications in enzyme inhibition, drug development, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a methylthio group and a urea moiety. This unique structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
The primary mechanism of action for this compound is its role as an enzyme inhibitor. It is hypothesized to interact with specific enzymes that utilize urea derivatives as substrates, potentially modulating their activity. This interaction could lead to alterations in metabolic processes, making it a candidate for further pharmacological exploration.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in the metabolism of urea and related compounds. Such inhibition can affect various biochemical pathways, including those related to nitrogen metabolism and herbicide degradation.
Antiproliferative Activity
Studies have demonstrated that derivatives of urea compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown effectiveness against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines . The structure-activity relationship suggests that modifications to the urea moiety can significantly influence biological activity.
Herbicide Biodegradation
A notable case study involves the biodegradation of phenylurea herbicides by Ochrobactrum anthropi CD3. This strain demonstrated the ability to degrade herbicides such as diuron and linuron, producing metabolites that could be further processed or detoxified in soil environments. The study highlights the potential for using this compound in bioremediation strategies due to its structural similarities with these herbicides .
Drug Development
In drug development contexts, this compound has been explored as a lead compound for creating pharmaceuticals targeting specific enzymes or receptors. Its unique methylthio substitution may enhance binding affinity and selectivity towards certain biological targets, making it an attractive candidate for further development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Urea derivative | Enzyme inhibitor, potential anticancer |
[3-(Methylsulfanyl)phenyl]thiourea | Thiourea derivative | Stronger hydrogen bonding |
[3-(Methylsulfanyl)phenyl]carbamate | Carbamate derivative | Different reactivity profile |
The comparison illustrates how variations in the functional groups can lead to differing biological activities, emphasizing the importance of structural modifications.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWTHYDRMILTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879147 | |
Record name | 3-(METHYLTHIO)PHENYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727793 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85879-21-6 | |
Record name | 3-(Methylthio)phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085879216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(METHYLTHIO)PHENYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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